2-Floro-5-(methylsulfanyl)phenol
Overview
Description
2-Floro-5-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and a methylsulfanyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Floro-5-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-fluorophenol , a methylsulfanyl group can be introduced at the fifth position using methylthiolate as the nucleophile under appropriate reaction conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , can be employed to introduce the methylsulfanyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Floro-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive for halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Oxidation: The major product is a quinone derivative.
Scientific Research Applications
2-Floro-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Floro-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Participates in hydrogen bonding and acts as a nucleophile in various reactions.
Fluorine Atom: Influences the electronic properties of the benzene ring, affecting reactivity and stability.
Methylsulfanyl Group: Provides sulfur-based reactivity, enabling unique chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
5-Methylsulfanylphenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-5-methylphenol: Substituted with a methyl group instead of a methylsulfanyl group, leading to different chemical behavior.
Uniqueness
2-Floro-5-(methylsulfanyl)phenol is unique due to the combined presence of the fluorine atom and the methylsulfanyl group, which impart distinct electronic and steric effects, making it a valuable compound for various chemical and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-methylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIANJBLUHNJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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